molecular formula C14H11ClFNO4S B5819700 N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5819700
M. Wt: 343.8 g/mol
InChI Key: KQXNKWPBHPPUIX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C14H11ClFNO4S and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0081349 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a derivative of gefitinib . Gefitinib selectively targets the mutant proteins in malignant cells . The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects multiple cellular pathways. It interrupts signaling in target cancer cells with mutated and overactive EGFR . This modulation of EGFR activity can lead to a decrease in the production of inflammatory mediators.

Pharmacokinetics

Gefitinib, a related compound, has suitable in vivo pharmacokinetic properties in three preclinical safety species

Result of Action

The result of the compound’s action is the inhibition of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. It also modulates the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. Furthermore, it has been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c15-11-7-9(1-3-12(11)16)17-22(18,19)10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNKWPBHPPUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.